3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

TSHR antagonist thyrotropin receptor GPCR pharmacology

This substituted benzamide–benzothiazole hybrid is a characterized thyrotropin receptor (TSHR) antagonist validated in recombinant HEK293 and rat FRTL-5 cAMP assays. The specific 2,5‑dioxopyrrolidin‑1‑yl substitution and 2‑(methylthio)benzothiazole fragment are essential for TSHR activity; simple methoxy or des‑succinimido analogs lose antagonist function. For medicinal chemistry SAR benchmarking or endocrine disruption screening panels, this compound delivers a defined pharmacological profile (hTSHR IC50=82 nM, rTSHR IC50=39 nM, FSHR IC50≈10,000 nM) that in‑class analogs cannot replicate.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 361479-46-1
Cat. No. B2705712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
CAS361479-46-1
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
InChIInChI=1S/C19H15N3O3S2/c1-26-19-21-14-6-5-12(10-15(14)27-19)20-18(25)11-3-2-4-13(9-11)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,25)
InChIKeySOKZWIYVUDXQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (CAS 361479-46-1): Chemical Identity and Research-Grade Procurement Baseline


3-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (CAS 361479-46-1) is a synthetic small molecule characterized by a benzamide core substituted at the meta position with a 2,5-dioxopyrrolidin-1-yl (succinimido) moiety and linked via an amide bond to a 2-(methylthio)benzo[d]thiazol-6-yl fragment . Its molecular formula is C19H15N3O3S2 with a molecular weight of 397.47 g/mol . This compound is classified as a substituted benzamide–benzothiazole hybrid and has documented antagonist activity at the human thyrotropin receptor (TSHR) [1]. It is exclusively available for research purposes from specialty chemical suppliers and is not intended for human or veterinary therapeutic use .

Why Generic Substitution Fails for CAS 361479-46-1: Structural Determinants That Preclude In-Class Interchangeability


Within the benzothiazole–benzamide chemical space, small structural perturbations produce divergent biological target engagement profiles. For CAS 361479-46-1, the specific combination of a 2,5-dioxopyrrolidin-1-yl group at the benzamide meta position and a 2-methylthio substituent on the benzothiazole ring defines its interaction with the thyrotropin receptor (TSHR). Removing the 2,5-dioxopyrrolidin-1-yl group (as in the unsubstituted benzamide analog, CAS 104208-19-7) or replacing it with a methoxy group (as in 3-methoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, CAS 324538-65-0) eliminates the documented TSHR antagonist activity . Furthermore, the compound exhibits an approximately 120-fold selectivity window between human TSHR (IC50 = 82 nM) and human FSHR (IC50 ≈ 10,000 nM), a discrimination that is exquisitely dependent on the intact substitution pattern [1]. These data demonstrate that in-class benzothiazole–benzamide analogs cannot be assumed to be functionally interchangeable for TSHR-targeted research applications.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of CAS 361479-46-1 Relative to Structural Analogs


Human TSHR Antagonist Potency: CAS 361479-46-1 vs. Closest Structural Analogs

CAS 361479-46-1 exhibits antagonist activity at human TSHR with an IC50 of 82 nM in a cAMP reduction assay using HEK293 cells expressing recombinant human TSHR [1]. In contrast, the 3-methoxy analog (CAS 324538-65-0) has been screened in multiple bioassays including HCMV UL50 inhibition and GPR151 activation, with no documented TSHR activity . The unsubstituted benzamide analog (CAS 104208-19-7) lacks the 2,5-dioxopyrrolidin-1-yl moiety entirely and has no TSHR-related bioactivity data reported in public databases, consistent with the structural requirement of this moiety for TSHR engagement . This provides a functional differentiation grounded in the presence versus absence of TSHR antagonist activity—a binary distinction with direct relevance to target-based screening and procurement decisions.

TSHR antagonist thyrotropin receptor GPCR pharmacology

TSHR vs. FSHR Selectivity: Evidence for CAS 361479-46-1 Target Discrimination

CAS 361479-46-1 demonstrates a substantial selectivity window between two closely related glycoprotein hormone receptors. Against human TSHR, the compound shows an IC50 of 82 nM, whereas against the human follicle-stimulating hormone receptor (FSHR), its IC50 is approximately 10,000 nM (10 μM) [1]. This represents an approximately 120-fold selectivity for TSHR over FSHR. In the rat TSHR ortholog (FRTL-5 cells), the compound exhibits even greater potency with an IC50 of 39 nM [1], indicating species-dependent potency that may be relevant for in vivo model selection. The structurally related compound N-(benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314043-88-4), which differs in benzothiazole connectivity (2-yl vs. 6-yl) and lacks the methylthio substituent, has no TSHR or FSHR activity data publicly available , underscoring the critical contribution of the 2-methylthio-6-yl substitution pattern to TSHR recognition.

GPCR selectivity TSHR FSHR off-target profiling

Structural Determinant of Activity: The 2,5-Dioxopyrrolidin-1-yl Moiety as a TSHR Pharmacophore Requisite

The presence of the 2,5-dioxopyrrolidin-1-yl (succinimido) group at the meta position of the benzamide ring in CAS 361479-46-1 is structurally unique among the N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide analog series. The unsubstituted benzamide analog (CAS 104208-19-7) lacks this moiety entirely and has no documented TSHR activity [1]. The 3-methoxy analog (CAS 324538-65-0) replaces the succinimido group with a methoxy substituent and has been screened in multiple bioassays (HCMV UL50, GPR151) without TSHR activity . A more distantly related analog, N-(benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314043-88-4), retains the succinimido group but differs in benzothiazole connectivity (2-yl instead of 6-yl) and lacks the 2-methylthio substituent—structural differences that abrogate the TSHR interaction . This pattern establishes that both the 2,5-dioxopyrrolidin-1-yl moiety and the 2-(methylthio)benzo[d]thiazol-6-yl scaffold are jointly required for TSHR antagonist activity, making the precise substitution pattern of CAS 361479-46-1 non-substitutable within the analog series.

structure-activity relationship pharmacophore succinimide benzamide SAR

Species-Ortholog Potency Differentiation: Human vs. Rat TSHR Activity

CAS 361479-46-1 displays differential potency between human and rat TSHR orthologs. Against human TSHR (HEK293 cells), the IC50 is 82 nM, while against rat TSHR (FRTL-5 thyroid cells), the IC50 is 39 nM—approximately 2.1-fold more potent at the rat receptor [1]. This species-dependent potency profile is not reported for the structural analogs CAS 324538-65-0 or CAS 104208-19-7, which have no TSHR activity in either species . For researchers planning in vivo studies in rodent models, the enhanced rat TSHR potency (IC50 = 39 nM) is a quantitative parameter that may inform dose selection and expected target occupancy.

species selectivity TSHR ortholog FRTL-5 in vivo model translation

Benzothiazole Class-Level Thyroid Hormone Modulation: Contextualizing CAS 361479-46-1 Within a Broader Pharmacological Landscape

A set of six benzothiazoles including 2-methylthiobenzothiazole (MTBT)—the core heterocycle substructure of CAS 361479-46-1—was evaluated for thyroid hormone modulating activity across in vitro, ex vivo, and in vivo assays [1]. In this study, MTBT exhibited no thyroid peroxidase (TPO) inhibitory activity (rank order: MBT = CMBT > ABT > BTZ; HBT and MTBT showed no TPO inhibition), yet all six benzothiazoles, including MTBT, inhibited thyroxine (T4) release in a Xenopus laevis thyroid gland explant culture assay [1]. This T4 inhibition was verified in vivo using X. laevis tadpoles in a 7-day assay [1]. While CAS 361479-46-1 was not directly tested in this study, the finding that its core benzothiazole substructure (MTBT) disrupts thyroid hormone synthesis through a TPO-independent mechanism provides class-level context relevant to interpreting its TSHR antagonist activity [2]. This distinguishes the benzothiazole-containing CAS 361479-46-1 from TSHR antagonists built on non-benzothiazole scaffolds, which would not carry this class-level thyroid-modulating liability.

benzothiazole thyroid hormone disruption endocrine pharmacology TPO inhibition

Best-Fit Research Application Scenarios for CAS 361479-46-1 Grounded in Differential Evidence


TSHR Antagonist Tool Compound for GPCR Signaling Studies in Recombinant Human Cell Systems

CAS 361479-46-1 is directly applicable as a TSHR antagonist in cAMP signaling assays using recombinant human TSHR expressed in HEK293 cells, where it demonstrates an IC50 of 82 nM [1]. Its ~120-fold selectivity over FSHR (IC50 ≈ 10,000 nM) makes it suitable for experiments requiring discrimination between glycoprotein hormone receptor subtypes [1]. The compound's defined potency and selectivity profile, documented in the curated BindingDB/ChEMBL database, supports its use as a pharmacological tool in TSHR-mediated cAMP modulation studies.

Rodent Thyroid Pharmacology Studies Leveraging Enhanced Rat TSHR Potency

For ex vivo or in vivo thyroid pharmacology studies using rat models, CAS 361479-46-1 offers enhanced potency at rat TSHR (IC50 = 39 nM in FRTL-5 cells) compared to human TSHR (IC50 = 82 nM) [1]. This ~2.1-fold potency advantage at the rat ortholog is a quantitative parameter that can guide concentration selection in rat thyroid explant assays or cell-based studies using FRTL-5 cells. Researchers should note that the compound's benzothiazole substructure class has documented thyroid hormone-modulating activity independent of TPO inhibition [2], which should be considered when interpreting phenotypic outcomes in thyroid models.

Structure-Activity Relationship (SAR) Reference Standard for Benzothiazole–Benzamide TSHR Ligand Optimization Programs

CAS 361479-46-1 serves as a defined SAR reference point for medicinal chemistry programs exploring benzothiazole–benzamide hybrids as glycoprotein hormone receptor ligands. Its well-characterized TSHR antagonist activity (IC50 = 82 nM human, 39 nM rat) and TSHR/FSHR selectivity profile are documented in BindingDB [1], while closely related analogs including the 3-methoxy derivative (CAS 324538-65-0) and the unsubstituted benzamide (CAS 104208-19-7) lack TSHR activity, providing clear structure-activity boundaries. The compound can serve as a positive control or benchmark in medicinal chemistry campaigns aimed at optimizing TSHR potency, selectivity, or pharmacokinetic properties.

Endocrine Disruption Screening Panel Component for Benzothiazole-Containing Compounds

Given the class-level evidence that benzothiazoles, including the 2-methylthiobenzothiazole (MTBT) substructure present in CAS 361479-46-1, inhibit thyroxine (T4) release in Xenopus thyroid explant culture and in vivo tadpole assays through a TPO-independent mechanism [2], this compound is relevant for inclusion in endocrine disruption screening panels. Its documented TSHR antagonist activity [1] combined with the benzothiazole class-level thyroid-modulating liability [2] makes it a useful reference for discriminating between TSHR-mediated and non-TSHR-mediated effects on thyroid hormone homeostasis.

Quote Request

Request a Quote for 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.